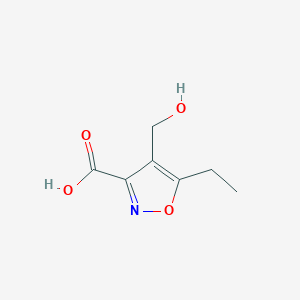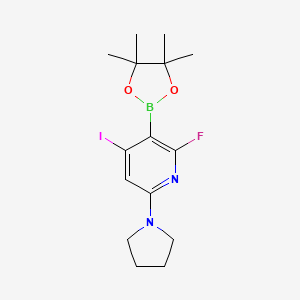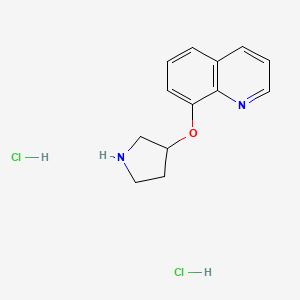
8-(3-吡咯烷氧基)喹啉二盐酸盐
描述
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a chemical compound that belongs to the quinoline group. It has gained immense attention from research scientists due to its applications in various fields of research and industry. The molecular formula of this compound is C13H16Cl2N2O .
Molecular Structure Analysis
The molecular structure of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride consists of a quinoline ring attached to a pyrrolidine ring via an oxygen atom . The molecular weight of this compound is approximately 287.19 Da .科学研究应用
阿尔茨海默病研究
- 阿尔茨海默病中淀粉样蛋白 β 的靶向:一项研究重点关注开发第二代 8-OH 喹啉 (PBT2),用于靶向阿尔茨海默病中的淀粉样蛋白 β (Aβ)。在 IIa 期试验中发现,这种化合物可以降低脑脊液 Aβ 并改善阿尔茨海默病早期的认知 (Villemagne 等人,2017 年)。
抗增殖和抗癌活性
- 抗疟疾和抗真菌活性:合成了功能化的氨基喹啉,包括吡咯烷-1-基喹啉,并评估了它们的抗疟疾和抗真菌活性。一些化合物对恶性疟原虫表现出中等效力,并具有抗真菌活性 (Vandekerckhove 等人,2015 年)。
- 在癌症药物发现中的作用:喹啉及其衍生物(包括 8-(3-吡咯烷氧基)喹啉二盐酸盐)因其有效的抗癌活性而受到认可。它们的合成多功能性允许广泛的生物和生化活性,包括抑制酪氨酸激酶和微管蛋白聚合 (Solomon & Lee,2011 年)。
缓蚀
- 防腐材料:喹啉衍生物(包括 8-(3-吡咯烷氧基)喹啉二盐酸盐)因其高电子密度和与表面金属原子形成稳定螯合配合物的能力而被广泛用作防腐材料 (Verma 等人,2020 年)。
其他应用
- 促进铜离子的转运:研究了 8-羟基喹啉(一种相关化合物)通过氯仿本体液膜转运铜离子的能力,证明了其在工业应用中的潜力 (Reddy 等人,2010 年)。
属性
IUPAC Name |
8-pyrrolidin-3-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-3-10-4-2-7-15-13(10)12(5-1)16-11-6-8-14-9-11;;/h1-5,7,11,14H,6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLUWJWXQLMKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




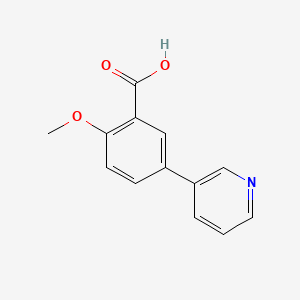



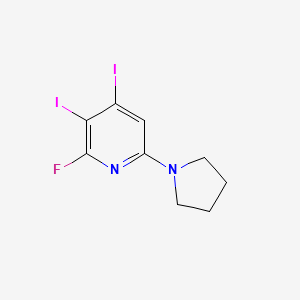
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
